molecular formula C7H11N3O2 B2358312 (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol CAS No. 1931952-50-9

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B2358312
CAS No.: 1931952-50-9
M. Wt: 169.184
InChI Key: ULQJTPGLKNZNIB-PHDIDXHHSA-N
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Description

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety

Scientific Research Applications

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Oxadiazole Moiety: The 5-methyl-1,3,4-oxadiazole group can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3R,5R) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

    Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    (3R,5R)-5-(5-methyl-1,3,4-triazol-2-yl)pyrrolidin-3-ol: Similar structure with a triazole ring instead of an oxadiazole ring.

Uniqueness

    Oxadiazole Ring: The presence of the oxadiazole ring imparts unique electronic and steric properties, making it distinct from its thiadiazole and triazole analogs.

    Chirality: The (3R,5R) configuration provides specific stereochemical properties that can influence its biological activity and interactions.

Properties

IUPAC Name

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-9-10-7(12-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQJTPGLKNZNIB-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CC(CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)[C@H]2C[C@H](CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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